3-(4-Fluorophenoxy)-4-methylaniline
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Overview
Description
3-(4-Fluorophenoxy)-4-methylaniline is an organic compound that features a fluorophenoxy group attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)-4-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-fluorophenol with 4-chloro-3-nitrotoluene in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
3-(4-Fluorophenoxy)-4-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)-4-methylaniline involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine: This compound is similar in structure but contains a chloro group instead of a methyl group.
Silicon phthalocyanines: These compounds share the phenoxy group but have different central metal atoms and additional substituents.
Uniqueness
3-(4-Fluorophenoxy)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H12FNO |
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Molecular Weight |
217.24 g/mol |
IUPAC Name |
3-(4-fluorophenoxy)-4-methylaniline |
InChI |
InChI=1S/C13H12FNO/c1-9-2-5-11(15)8-13(9)16-12-6-3-10(14)4-7-12/h2-8H,15H2,1H3 |
InChI Key |
GKIOLMJBYZKEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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